H-Pro-Phe-Gly-Lys-OH
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Overview
Description
H-Pro-Phe-Gly-Lys-OH is a tetrapeptide composed of the amino acids proline, phenylalanine, glycine, and lysine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. Subsequent amino acids (glycine, phenylalanine, and proline) are added one by one through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Phe-Gly-Lys-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Substitution reactions often involve the use of protecting groups and coupling agents like carbodiimides.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can result in peptide analogs with altered biological activity .
Scientific Research Applications
H-Pro-Phe-Gly-Lys-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Pro-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or bind to receptors to elicit a cellular response .
Comparison with Similar Compounds
Similar Compounds
H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH:
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunological activity.
Uniqueness
H-Pro-Phe-Gly-Lys-OH is unique due to its specific amino acid sequence, which imparts distinct biological properties. Unlike bradykinin, which has a well-defined role in inflammation, this compound’s applications are more diverse, spanning chemistry, biology, and medicine. Additionally, its shorter length compared to nonapeptides like bradykinin makes it easier to synthesize and modify .
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32)/t16-,17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILMCIMLLYNMB-BZSNNMDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436108 |
Source
|
Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21957-31-3 |
Source
|
Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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